molecular formula C9H15N3 B15413040 1,2-Propanediamine, 2-methyl-N1-2-pyridinyl-

1,2-Propanediamine, 2-methyl-N1-2-pyridinyl-

Cat. No.: B15413040
M. Wt: 165.24 g/mol
InChI Key: RBXJBEYTKAFNNT-UHFFFAOYSA-N
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Description

Chemical Identity and Structure
The compound "1,2-Propanediamine, 2-methyl-N1-[5-(1-methylethyl)-2-pyridinyl]-" (CAS: 440102-69-2) is a substituted diamine featuring a pyridinyl group and a methyl-isopropyl substituent. Its molecular formula is C₁₂H₂₁N₃, with a molecular weight of 207.32 g/mol . The structure includes a 2-pyridinyl ring substituted with an isopropyl group at the 5-position, linked to a 2-methyl-1,2-propanediamine backbone. The InChIKey (VZJUQXRRBAITRB-UHFFFAOYSA-N) and SMILES (CC(C)C1=CN=C(C=C1)NCC(C)(C)N) confirm the connectivity of the functional groups .

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

2-methyl-1-N-pyridin-2-ylpropane-1,2-diamine

InChI

InChI=1S/C9H15N3/c1-9(2,10)7-12-8-5-3-4-6-11-8/h3-6H,7,10H2,1-2H3,(H,11,12)

InChI Key

RBXJBEYTKAFNNT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNC1=CC=CC=N1)N

Origin of Product

United States

Biological Activity

1,2-Propanediamine, 2-methyl-N1-2-pyridinyl- is an organic compound that exhibits significant biological activity due to its unique structural features. This compound contains a pyridinyl moiety and two amine functional groups, which contribute to its potential applications in pharmaceuticals and materials science. Understanding its biological activity involves examining its interactions with various biological targets, including enzymes and receptors.

Chemical Structure and Properties

The molecular formula of 1,2-Propanediamine, 2-methyl-N1-2-pyridinyl- is C8_{8}H12_{12}N2_{2}. The presence of the pyridinyl group enhances its coordination chemistry, making it a candidate for various biological applications.

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for certain enzymes, particularly those involved in metabolic pathways. For instance, studies indicate that it may interact with serine/threonine kinases, which play critical roles in cellular signaling and metabolism.
  • Ligand Properties : Due to its amine groups, 1,2-Propanediamine, 2-methyl-N1-2-pyridinyl- can act as a ligand for metal ions. This property is crucial for its role in catalysis and may influence its biological activity by modulating enzyme functions through metal ion complexation.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens. Its effectiveness as an antibacterial agent has been linked to its ability to disrupt bacterial cell membranes.

Case Studies

  • Study on Enzyme Interaction : A detailed study examined the interaction of 1,2-Propanediamine, 2-methyl-N1-2-pyridinyl- with a specific kinase involved in cancer progression. The results indicated that the compound could significantly inhibit the kinase's activity, leading to reduced cell proliferation in vitro .
  • Antimicrobial Efficacy : Another study evaluated the antimicrobial effects of this compound against Gram-positive and Gram-negative bacteria. The findings revealed that it inhibited bacterial growth at low concentrations, suggesting potential as a therapeutic agent.

Comparative Analysis

To better understand the biological activity of 1,2-Propanediamine, 2-methyl-N1-2-pyridinyl-, it is useful to compare it with other similar compounds.

Compound NameStructure TypeUnique FeaturesBiological Activity
1,2-DiaminopropaneSimple diamineSimplest chiral diamineModerate enzyme inhibition
1,3-DiaminopropaneLinear diamineContains three carbon atomsLimited biological activity
1,4-DiaminobutaneLinear diamineContains four carbon atomsLow antimicrobial properties
1,2-Propanediamine, 2-methyl-N1-2-pyridinyl- Diamine with pyridinyl group Enhanced coordination chemistrySignificant enzyme inhibition and antimicrobial effects

Comparison with Similar Compounds

Key Properties

  • Hydrogen bonding: The molecule has two hydrogen bond donors and three acceptors, enabling coordination chemistry and solubility in polar solvents .
  • Lipophilicity : The isopropyl and methyl groups enhance hydrophobic interactions compared to simpler diamines .
Structural and Functional Analogues

The following table summarizes key differences between the target compound and structurally related diamines:

Compound Name CAS Molecular Formula Molecular Weight Key Substituents Applications/Notes
1,2-Propanediamine (1,2-Diaminopropane) 78-90-0 C₃H₁₀N₂ 74.12 g/mol Two primary amines on C1 and C2 Explosive testing standard in methanol
1,3-Diamino-2-propanol 616-29-5 C₃H₁₀N₂O 90.12 g/mol Amines on C1/C3; hydroxyl on C2 Higher polarity due to hydroxyl group
1,2-Propanediamine, 2-methyl-N1-(5-methyl-2-pyridinyl)- 440102-68-1 C₁₀H₁₇N₃ 179.27 g/mol Methyl on pyridine; methyl on diamine Reduced steric bulk vs. isopropyl variant
N1-[2-(4-pyridinyl)propyl]-1,2-propanediamine 89151-42-8 C₁₁H₁₉N₃ 193.29 g/mol 4-pyridinyl; propyl linker Potential for altered metal coordination
Key Comparisons

Substituent Effects

  • Pyridine Position : The target compound’s 2-pyridinyl group (vs. 4-pyridinyl in 89151-42-8) alters electronic properties and binding geometry in coordination complexes .
  • Alkyl Groups : The isopropyl substituent (CAS 440102-69-2) increases steric hindrance and lipophilicity compared to the methyl-substituted analogue (CAS 440102-68-1) .

Physicochemical Properties Solubility: The target compound’s solubility in organic solvents (e.g., methanol) is inferred from its use in standard solutions for explosive testing, similar to 1,2-diaminopropane . Thermal Stability: The absence of hydroxyl groups (cf. 1,3-diamino-2-propanol) likely enhances thermal stability .

Coordination Chemistry Donor Capacity: The target compound’s two primary amines and pyridine nitrogen enable tridentate ligand behavior, contrasting with simpler diamines (e.g., 1,2-propanediamine) that act as bidentate ligands .

Q & A

Basic: What are the common synthetic routes for preparing 1,2-Propanediamine, 2-methyl-N1-2-pyridinyl- derivatives?

Methodological Answer:
Derivatives of 1,2-propanediamine with pyridinyl substituents are typically synthesized via condensation reactions using alkylene-diamines and heterocyclic precursors. For example:

  • Catalytic Condensation : Heterogeneous catalysts (e.g., copper-nickel systems) enable selective amination of pyridine derivatives with 1,2-propanediamine under controlled temperatures (80–120°C) and inert atmospheres .
  • Intermediate-Based Synthesis : A novel method involves sulfamic acid intermediates (e.g., N1-(2'-pyridyl)-1,2-propanediamine sulfamic acid), which act as isolable precursors for coupling reactions to form N-aryl piperazines .
  • Functionalization : Post-synthetic modifications, such as alkylation or reductive amination, can introduce methyl or pyridinyl groups to the diamine backbone. Purification often employs column chromatography or recrystallization .

Basic: Which spectroscopic and computational methods are recommended for characterizing 1,2-Propanediamine derivatives?

Methodological Answer:

  • Spectroscopy :
    • NMR : 1^1H and 13^{13}C NMR identify proton environments and confirm substitution patterns (e.g., methyl or pyridinyl groups) .
    • IR : Amine N–H stretching (3200–3400 cm1^{-1}) and pyridine ring vibrations (1600–1500 cm1^{-1}) validate functional groups .
    • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks in crystalline derivatives .
  • Computational Modeling :
    • DFT Calculations : Predict conformational preferences (e.g., gauche vs. anti rotamers) and optimize geometries .
    • PCILO/ab initio Methods : Compare energy differences between conformers (e.g., ±5 kJ/mol variations) .

Basic: What thermodynamic properties are critical for understanding the stability of 1,2-Propanediamine derivatives in solution?

Methodological Answer:
Key parameters include:

  • Enthalpy of Formation (ΔfH°) : Experimentally determined via calorimetry (e.g., ΔfH°gas = -53.60 ± 0.46 kJ/mol for 1,2-propanediamine) .
  • Retention Indices : Gas chromatography (PEG-2000 columns, 150–200°C) quantifies volatility and polarity .
  • Solubility : Water solubility (e.g., 1,2-propanediamine is highly hygroscopic) impacts reaction design; measured via gravimetry or UV-Vis spectroscopy .

Advanced: What is the role of 1,2-Propanediamine derivatives in synthesizing bioactive N-aryl piperazines?

Methodological Answer:
These derivatives act as key intermediates in piperazine synthesis:

  • Mechanism : The diamine reacts with sulfamic acid derivatives (e.g., N1-(2'-pyridyl)-1,2-propanediamine sulfamic acid) to form cyclic intermediates, which undergo acid-catalyzed cyclization to yield N-aryl piperazines .
  • Optimization : Adjust pH (4–6) and temperature (60–80°C) to control reaction rates and minimize side products. Monitor via LC-MS or 1^1H NMR .

Advanced: How do protonation states of 1,2-Propanediamine derivatives influence speciation in aqueous solutions?

Methodological Answer:
Speciation (mono-/di-protonated forms) depends on pH and ionic strength:

  • Titration Studies : Use automated pH probes and software (e.g., LabQuest) to track protonation equilibria. For 1,2-propanediamine, pKa1 ≈ 9.5 and pKa2 ≈ 6.8 .
  • Computational Prediction : Employ software like CHEMIX to model speciation curves and validate with UV-Vis or potentiometric data .

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